molecular formula C10H17N3O2 B11788574 2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol CAS No. 1365941-92-9

2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol

Cat. No.: B11788574
CAS No.: 1365941-92-9
M. Wt: 211.26 g/mol
InChI Key: QNPLEBTYCFDKTK-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a hydroxyethyl group, a methylamino group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-6-isopropylpyrimidine with 2-(methylamino)ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the hydroxyethyl or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain proteases or kinases, leading to the modulation of cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Hydroxyethyl)(methyl)amino)-6-methylpyrimidin-4-ol: Similar structure but with a methyl group instead of an isopropyl group.

    2-((2-Hydroxyethyl)(methyl)amino)-4-pyrimidinol: Lacks the isopropyl group.

    2-((2-Hydroxyethyl)(methyl)amino)-6-ethylpyrimidin-4-ol: Contains an ethyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group may enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1365941-92-9

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

2-[2-hydroxyethyl(methyl)amino]-4-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H17N3O2/c1-7(2)8-6-9(15)12-10(11-8)13(3)4-5-14/h6-7,14H,4-5H2,1-3H3,(H,11,12,15)

InChI Key

QNPLEBTYCFDKTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N(C)CCO

Origin of Product

United States

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